3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Cross-coupling Palladium catalysis Building block

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is an N-methylated aryl bromide building block for medicinal chemistry. The C3-Br enables efficient Suzuki, Buchwald-Hartwig, and Sonogashira couplings, while the C5-CF3 group improves pharmacokinetic profiles. The pre-methylated core eliminates in-house N-methylation steps, reducing synthesis time and toxic reagent handling. Ideal for kinase inhibitor, biaryl library, and PROTAC linker synthesis.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.022
CAS No. 1215205-35-8
Cat. No. B573006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
CAS1215205-35-8
Synonyms3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Molecular FormulaC7H5BrF3NO
Molecular Weight256.022
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3
InChIKeyFTCGYBIUAXXLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8): Comparative Evidence Guide for N-Heterocyclic Building Block Procurement


3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8) is a halogenated N-methylpyridinone derivative belonging to the class of C3-bromo, C5-trifluoromethyl-substituted pyridin-2(1H)-one heterocycles . This compound features a 3-position bromine atom that serves as a reactive handle for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a 5-position trifluoromethyl group that imparts distinct electronic and pharmacokinetic properties relative to non-fluorinated or alternative halogen-substituted pyridinones . As an aryl bromide building block with an N-methylated 2-pyridone core, it is primarily employed as a synthetic intermediate in pharmaceutical research and development rather than as a terminal bioactive agent [1].

Why 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8) Cannot Be Arbitrarily Substituted with In-Class Analogs


Direct substitution of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one with structurally similar pyridinone building blocks—such as the 3-chloro analog (3-chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one, MW 211.57) or non-N-methylated precursors (3-bromo-5-(trifluoromethyl)pyridin-2-ol, CAS 76041-73-1, MW 241.99)—is non-equivalent for procurement purposes . The 3-bromo substituent provides distinct oxidative addition reactivity in palladium-catalyzed cross-coupling reactions compared to 3-chloro variants, with aryl bromides demonstrating higher coupling efficiency under milder conditions . Furthermore, the N-methyl group in this compound is installed to prevent tautomerization to the 2-hydroxypyridine form, ensuring consistent reactivity that cannot be replicated by the free N-H precursor without additional synthetic steps . The combination of the reactive 3-bromo site, electron-withdrawing 5-trifluoromethyl group, and blocked N-methylated pyridone core establishes a unique reactivity profile that makes generic substitution inappropriate for structure-activity relationship studies or synthetic route optimization.

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8): Product-Specific Quantitative Evidence Guide


Comparative Oxidative Addition Reactivity: 3-Bromo vs. 3-Chloro Analog in Cross-Coupling Applications

In palladium-catalyzed cross-coupling reactions, the 3-bromo substituent in this compound provides a kinetically more accessible oxidative addition pathway relative to the 3-chloro analog (3-chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one). Aryl bromides typically react 50-100× faster than aryl chlorides with Pd(0) catalysts under standard Suzuki-Miyaura conditions, a class-level phenomenon that enables milder reaction temperatures (ambient to 60°C for bromides vs. 80-110°C for chlorides) and broader substrate compatibility . This kinetic advantage is critical for coupling with sensitive boronic acids or in sequential functionalization sequences where harsh conditions would compromise yield or selectivity.

Cross-coupling Palladium catalysis Building block

Synthetic Accessibility from Precursor: Defined Methylation Route vs. N-H Prototropic Instability

This compound is synthesized via direct N-methylation of 3-bromo-2-hydroxy-5-(trifluoromethyl)pyridine using methyl iodide and silver carbonate in chloroform [1]. The defined synthetic protocol yields the N-methylated pyridin-2-one tautomer exclusively, in contrast to the non-methylated precursor (3-bromo-5-(trifluoromethyl)pyridin-2-ol, CAS 76041-73-1, MW 241.99) which exists in equilibrium between the 2-hydroxypyridine and 2-pyridone tautomeric forms, potentially leading to variable reactivity in downstream applications . The methyl group installation represents a specific synthetic transformation that users can either replicate in-house or bypass through direct procurement of the pre-methylated building block.

Synthesis N-methylation Reaction optimization

Trifluoromethyl Group Electronic Modulation: Comparative LogP and Metabolic Stability Enhancement

The 5-position trifluoromethyl group in this compound confers enhanced lipophilicity and metabolic stability compared to non-fluorinated pyridinone analogs. The -CF3 substituent typically increases LogP by approximately 0.5-1.0 units relative to the corresponding -CH3 or -H substituted pyridinones, improving membrane permeability potential . Additionally, the electron-withdrawing nature of the -CF3 group (Hammett σp ≈ 0.54) reduces electron density on the pyridinone ring, potentially modulating binding affinity to biological targets and providing protection against oxidative metabolism at the 5-position . These class-level property enhancements are well-documented for trifluoromethylated heterocycles in medicinal chemistry programs.

Pharmacokinetics LogP Metabolic stability

Comparative Molecular Weight and Reactive Handle Accessibility: Br vs. Cl vs. I Analogs

The molecular weight of this compound (256.02 g/mol) positions the C3-bromo handle as an optimal balance between reactivity and atom economy for cross-coupling applications. Compared to the 3-chloro analog (MW 211.57, ΔMW = +44.45) and a hypothetical 3-iodo analog (estimated MW ≈ 303.03, ΔMW ≈ -47.01 from iodo), the bromo derivative offers intermediate oxidative addition kinetics without excessive molecular weight penalty . This balance is particularly relevant in fragment-based drug discovery where maintaining low molecular weight (<300 Da) is critical while preserving synthetic versatility.

Building block Molecular weight Halogen selection

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8): Optimal Research and Industrial Application Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis in Medicinal Chemistry

This compound serves as an optimal aryl bromide partner in Suzuki-Miyaura cross-coupling reactions for the rapid generation of biaryl libraries. The 3-bromo handle reacts efficiently with diverse aryl and heteroaryl boronic acids under mild Pd-catalyzed conditions (ambient to 60°C), enabling parallel synthesis of substituted 3-aryl-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one derivatives. The N-methylated pyridone core eliminates tautomeric ambiguity during purification and biological testing, while the 5-trifluoromethyl group enhances the drug-like properties of resulting biaryl products. This application is particularly valuable in hit-to-lead optimization campaigns where diverse C3-aryl substitution patterns must be explored rapidly to establish structure-activity relationships .

Buchwald-Hartwig Amination for C-N Bond Formation in Kinase Inhibitor Scaffolds

The 3-bromo position of this compound is amenable to Buchwald-Hartwig amination with primary and secondary amines, enabling installation of diverse amine pharmacophores at the C3 position of the pyridinone ring. This transformation is particularly relevant for constructing kinase inhibitor scaffolds and other ATP-competitive inhibitors where an amine-linked heteroaromatic core is a privileged pharmacophore. The electron-withdrawing 5-trifluoromethyl group increases the electrophilicity of the adjacent C3 position, potentially facilitating oxidative addition in the catalytic cycle. The resulting C3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one derivatives retain the metabolically stabilized pyridinone core while incorporating amine diversity for target engagement optimization .

Sonogashira Coupling for Alkyne Installation in Click Chemistry Probes and PROTAC Linkers

The 3-bromo substituent in this compound enables Sonogashira coupling with terminal alkynes to install alkyne functional groups at the C3 position. This transformation generates 3-alkynyl-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one intermediates suitable for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Such alkyne-functionalized pyridinones are valuable as chemical biology probes for target engagement studies and as PROTAC (proteolysis-targeting chimera) linker precursors. The combination of a metabolically stable N-methylated pyridinone core with a clickable alkyne handle provides a versatile platform for bioconjugation and targeted protein degradation applications .

Direct Procurement as Pre-Functionalized Intermediate to Bypass In-House N-Methylation

For synthetic routes requiring an N-methylated 3-bromo-5-(trifluoromethyl)pyridin-2-one core, direct procurement of this compound eliminates one synthetic step compared to starting from the N-H precursor (3-bromo-5-(trifluoromethyl)pyridin-2-ol, CAS 76041-73-1). The avoided step includes in-house N-methylation using methyl iodide and silver carbonate, which requires handling of toxic methylating agents, silver waste disposal, and additional purification. This time and resource savings is particularly significant for multi-step medicinal chemistry campaigns or process chemistry development where reducing step count directly correlates with accelerated timelines and reduced cost-per-compound .

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